N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-16(2)15-22(28)24-18-7-9-19(10-8-18)31(29,30)27-13-11-17(12-14-27)23-25-20-5-3-4-6-21(20)26-23/h3-10,16-17H,11-15H2,1-2H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIEALXYNMDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated intermediate with 3-methylbutanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide has been investigated for its role as an inhibitor of specific enzymes and receptors in the body.
1.1. Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. For instance, derivatives of benzoimidazole have shown effective inhibition of heparanase with IC(50) values ranging from 0.23 to 0.29 µM, suggesting that modifications to the piperidine and sulfonamide groups can enhance bioactivity .
1.2. Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to interact with various cellular pathways involved in tumor growth and metastasis. The benzimidazole moiety is known for its role in anticancer drug design, and when combined with piperidine and sulfonamide functionalities, it may enhance the compound's efficacy against specific cancer types .
Pharmacological Insights
2.1. Receptor Modulation
The compound may also serve as a modulator for various receptors, including those involved in neurotransmission and pain pathways. Studies have indicated that similar compounds can influence serotonin receptors, which are crucial for mood regulation and pain perception .
2.2. Cardiovascular Applications
Given the structural similarities to known antiarrhythmic agents, this compound could potentially exhibit cardiovascular effects by interacting with potassium channels, thus prolonging cardiac refractoriness . This aspect warrants further investigation into its safety and efficacy profiles in cardiovascular models.
Biochemical Tools
3.1. Research Applications
As a biochemical tool, this compound can be utilized in research settings to study the mechanisms of enzyme action and receptor signaling pathways. Its ability to selectively inhibit certain enzymes makes it valuable for dissecting complex biological processes .
3.2. Structural Studies
The compound's unique structure allows for detailed studies using techniques such as X-ray crystallography and NMR spectroscopy to understand its interactions at the molecular level . These studies can provide insights into the structural requirements for biological activity.
Mechanism of Action
The mechanism of action of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzimidazole-Phenyl Amides ()
Compounds such as N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide () and N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide () share the benzimidazole-phenyl backbone but differ in their amide substituents. These variations impact bioactivity:
- Substituent Effects : Methoxy groups (e.g., 2-methoxy, 3,4,5-trimethoxy) enhance π-π stacking interactions with hydrophobic enzyme pockets, as seen in antiviral studies against BVDV . In contrast, the 3-methylbutanamide group in the target compound may improve membrane permeability due to its branched alkyl chain .
Piperidine-Sulfonyl Derivatives ()
The piperidine-sulfonyl group in the target compound is structurally analogous to 2-(4-(N-isopropylsulfamoyl)phenyl)-1H-benzo[d]imidazole derivatives () and 1-(4-fluorobenzyl)-N-piperidinyl-benzimidazoles (). Key distinctions include:
- Target Specificity : highlights sulfonamide-linked piperidines as kinase inhibitors, whereas the target compound’s 3-methylbutanamide group may shift activity toward GPCRs or proteases .
Antitumor and Antiviral Analogs ()
- N-(4-Bzim-phenyl)-4-chlorobenzamide () and N-(4-Bzim-phenyl)-N’-(4-chlorophenyl)formamidine () exhibit antitumor activity via intercalation or topoisomerase inhibition. The target compound’s sulfonyl-piperidine group could enhance DNA binding affinity compared to these chloro-substituted analogs .
- Benzimidazole-thiazole hybrids () show analgesic properties, suggesting that the target compound’s 3-methylbutanamide may similarly modulate pain pathways but with improved metabolic stability .
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide, a compound characterized by its complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C26H30N4O2S
- Molecular Weight : 478.61 g/mol
The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives in targeting various cancer types. The compound's ability to inhibit the epidermal growth factor receptor (EGFR) has been explored, as dysregulation of EGFR is implicated in numerous cancers. Research indicates that modifications to the benzimidazole structure can enhance binding affinity and selectivity towards EGFR, thereby improving therapeutic efficacy against tumors expressing this receptor .
Antimicrobial Activity
Benzimidazole derivatives have also shown promise as antimicrobial agents. In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group present in this compound is believed to contribute to its antibacterial properties by interfering with bacterial folic acid synthesis .
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological effects. Compounds containing piperidine rings have been studied for their activity as dopamine receptor antagonists, which may provide therapeutic benefits in treating psychiatric disorders such as schizophrenia . The specific interactions of this compound with neurotransmitter receptors remain an area for further investigation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Modification of the Sulfonamide Group : Variations in the sulfonamide substituents can significantly affect the compound's potency and selectivity towards target enzymes and receptors.
- Benzimidazole Substituents : The introduction of different substituents on the benzimidazole ring can enhance binding affinity to EGFR, suggesting that careful modification can lead to more effective anticancer agents .
Case Studies
Several case studies have explored the biological activity of related compounds:
- EGFR Inhibition : A study demonstrated that a benzimidazole derivative with a similar piperidine structure effectively inhibited EGFR signaling pathways in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
- Antimicrobial Efficacy : Another research project evaluated a series of benzimidazole sulfonamides against various bacterial strains, revealing that certain modifications led to enhanced antibacterial activity against resistant strains .
Q & A
Q. What are the key synthetic pathways for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzimidazole-piperidine core via condensation of o-phenylenediamine derivatives with piperidine-4-carboxylic acid under acidic conditions .
- Step 2: Sulfonylation of the piperidine nitrogen using 4-nitrobenzenesulfonyl chloride, followed by reduction to the amine .
- Step 3: Coupling of the sulfonamide intermediate with 3-methylbutanoyl chloride via amide bond formation in DMF with a base like triethylamine . Characterization relies on NMR (1H/13C), HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) to confirm molecular weight .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- pH-dependent degradation: Incubation in buffers (pH 1–13) at 37°C for 24–72 hours, monitored via HPLC to track degradation products .
- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .
- Light sensitivity: Exposure to UV-Vis light (300–800 nm) to assess photodegradation pathways .
Q. What in vitro assays are used to screen for its biological activity?
Initial screens include:
- Enzyme inhibition assays: Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cell viability assays: MTT or CellTiter-Glo® in cancer lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative effects .
- Receptor binding studies: Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to target proteins?
- Molecular docking: Tools like AutoDock Vina or Schrödinger Suite predict binding modes to receptors (e.g., histamine H4R) using crystallographic data .
- MD simulations: GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on key interactions (e.g., hydrogen bonds with Asp94 in H4R) .
- QSAR models: Leverage datasets of benzimidazole derivatives to correlate substituents (e.g., sulfonyl groups) with IC50 values .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Crystallographic validation: Solve X-ray structures of ligand-target complexes to confirm binding poses .
- Metabolite profiling: LC-MS/MS identifies off-target interactions or metabolic inactivation (e.g., cytochrome P450-mediated oxidation) .
- Comparative SAR analysis: Cross-reference data from structural analogs (e.g., N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide) to identify outliers .
Q. How are reaction conditions optimized for scalable synthesis while maintaining yield and purity?
- DoE (Design of Experiments): Apply factorial designs to variables (temperature, solvent ratio, catalyst loading) to maximize yield .
- Flow chemistry: Continuous synthesis in microreactors reduces side reactions (e.g., sulfonamide over-sulfonation) .
- Green chemistry principles: Replace DMF with Cyrene™ or 2-MeTHF to improve sustainability .
Q. What methods validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts: Eliminate putative targets (e.g., H4R) in cell lines to confirm pathway specificity .
- Phosphoproteomics: SILAC-based MS identifies downstream signaling changes (e.g., MAPK/ERK inhibition) .
- In vivo PET imaging: Radiolabel with 11C or 18F to track biodistribution and target engagement in animal models .
Methodological Considerations
Table 1: Key Physicochemical and Biological Data for Structural Analogs
Table 2: Common Degradation Pathways Under Stress Conditions
| Condition | Major Degradant | Proposed Mechanism |
|---|---|---|
| Acidic (pH 1.2) | Benzimidazole ring hydrolysis | Acid-catalyzed cleavage |
| Alkaline (pH 10) | Sulfonamide hydrolysis | Nucleophilic attack by OH⁻ |
| UV Light (254 nm) | Photo-oxidized sulfonyl group | Radical-mediated oxidation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
